(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride
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Overview
Description
®-2-Amino-3,3-dimethylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural properties, which include a tertiary butyl group attached to the alpha carbon. This compound is often used in various chemical and biological research applications due to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3,3-dimethylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-2-Amino-3,3-dimethylbutanoic acid.
Hydrochloride Formation: The free amino acid is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled pH conditions to ensure complete conversion to the hydrochloride form.
Industrial Production Methods
Industrial production of ®-2-Amino-3,3-dimethylbutanoic acid hydrochloride often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3,3-dimethylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
®-2-Amino-3,3-dimethylbutanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in protein synthesis and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The tertiary butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3,3-dimethylbutanoic acid hydrochloride: The enantiomer of the compound, with similar but distinct properties.
2-Amino-3-methylbutanoic acid hydrochloride: A structurally related compound with a different substitution pattern.
2-Amino-2-methylbutanoic acid hydrochloride: Another similar compound with variations in the alkyl group attached to the alpha carbon.
Uniqueness
®-2-Amino-3,3-dimethylbutanoic acid hydrochloride is unique due to its chiral nature and the presence of a bulky tertiary butyl group. These features contribute to its distinct reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
(2R)-2-amino-3,3-dimethylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMBOHVAVKHHTK-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112720-39-5 |
Source
|
Record name | 3-Methyl-D-valine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P845TZL58W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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